2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide
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Overview
Description
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrazine core, which is fused with a butoxyphenyl and an ethylphenylacetamide moiety, making it a unique and potentially bioactive molecule.
Preparation Methods
One common method involves the use of a Biginelli-like multicomponent reaction (MCR) to regioselectively synthesize the pyrazolo[1,5-a]pyrazine scaffold . The reaction conditions can be finely tuned to achieve the desired regioselectivity, and the use of mild acidic conditions or neutral ionic liquids can direct the synthesis towards specific derivatives .
Chemical Reactions Analysis
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the pyrazolo[1,5-a]pyrazine core or the attached phenyl groups .
Scientific Research Applications
In medicinal chemistry, it can be explored for its antiviral, antibacterial, and anticancer properties due to the bioactive nature of the pyrazolo[1,5-a]pyrazine scaffold . Additionally, it may be used as a building block for the synthesis of more complex molecules with potential therapeutic applications. In the field of materials science, it can be investigated for its electronic and photophysical properties, which could be useful in the development of organic semiconductors and light-emitting materials .
Mechanism of Action
The mechanism of action of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide is likely related to its interaction with specific molecular targets and pathways. The pyrazolo[1,5-a]pyrazine core can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the observed biological effects, such as antiviral or anticancer activity . Further studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide include other pyrazolo[1,5-a]pyrazine derivatives, such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and 2-amino-7-aryl-5-methyl-pyrazolo[1,5-a]pyrazine These compounds share the pyrazolo[1,5-a]pyrazine core but differ in their substituents, which can significantly impact their biological activity and chemical properties
Properties
CAS No. |
941977-42-0 |
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Molecular Formula |
C26H28N4O3 |
Molecular Weight |
444.535 |
IUPAC Name |
2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C26H28N4O3/c1-3-5-16-33-22-12-8-20(9-13-22)23-17-24-26(32)29(14-15-30(24)28-23)18-25(31)27-21-10-6-19(4-2)7-11-21/h6-15,17H,3-5,16,18H2,1-2H3,(H,27,31) |
InChI Key |
CPVOGJFLGWDEIF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)CC |
solubility |
not available |
Origin of Product |
United States |
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